(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is part of an organic group. This specific compound has gained attention in medicinal chemistry due to its potential applications in drug development and organic synthesis. The molecular formula for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is CHBNO, with a molecular weight of approximately 202.02 g/mol .
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in a range of chemical reactions, particularly in the synthesis of complex organic molecules .
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid can be achieved through several methodologies, primarily involving the reaction of appropriate pyrazole derivatives with boron reagents. One common method involves the use of 3-iodo-1-methylpyrazole as a starting material, which undergoes a series of reactions including diazotization followed by boronation using a boron reagent such as isopropoxyboronic acid pinacol ester .
The synthetic route typically includes:
This method has been noted for its efficiency and cost-effectiveness, yielding high-purity products suitable for further applications .
The structure of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid features a pyrazole ring substituted with a methyl group and a phenyl group at specific positions. The boronic acid functional group is attached to the pyrazole ring, enhancing its reactivity.
Key structural data includes:
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid participates in various chemical reactions due to its boronic acid functionality, particularly in Suzuki coupling reactions, where it can react with aryl halides to form biaryl compounds.
The typical reaction mechanism involves:
This reactivity makes (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid valuable in organic synthesis and pharmaceutical development .
The mechanism by which (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid exerts its effects primarily revolves around its ability to form reversible complexes with diols and other nucleophiles. This property allows it to participate in various biochemical processes, including enzyme inhibition and substrate recognition.
Research indicates that compounds containing pyrazole rings can exhibit significant biological activity, potentially influencing pathways related to inflammation and cancer progression. The precise mechanism often involves interaction with specific biological targets, leading to modulation of their activity .
Key chemical properties include:
These properties suggest that (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid can be effectively utilized in both laboratory settings and potential therapeutic applications due to its stability and reactivity profile .
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid finds applications primarily in:
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid typically begins with the construction of the 1-methyl-5-phenylpyrazole scaffold, followed by electrophilic bromination at the C4 position. The resulting 4-bromo-1-methyl-5-phenylpyrazole serves as the pivotal precursor for boronic acid installation. A diazotization-borylation strategy enables direct conversion, leveraging stable diazonium intermediates. Alternatively, metal-halogen exchange followed by electrophilic boronation provides a more controlled pathway.
The patent CN104478917A details a robust one-pot sequence starting from brominated pyrazole intermediates: treatment with alkyl lithium reagents (e.g., n-butyllithium) at cryogenic temperatures (-78°C to -40°C) in anhydrous THF generates the unstable pyrazolyl lithium species in situ. Subsequent quenching with triisopropyl borate (B(O^iPr)₃) or trimethyl borate (B(OMe)₃), followed by acidic hydrolysis (HCl, H₂SO₄, or acetic acid), yields the crude boronic acid. This method avoids isolation of highly reactive intermediates, enhancing overall efficiency [2]. Critical purification involves sequential washes (saturated sodium carbonate, water) and recrystallization from ethyl acetate/heptane mixtures, achieving purities >95% confirmed by HPLC [2] [7].
Key reaction sequence:
4-Bromo-1-methyl-5-phenylpyrazole → nBuLi/THF/-78°C → Lithiated intermediate → B(OR)₃ → Boronate ester → H₃O⁺ → (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling C–C bond formation at the pyrazole C4 position. Its stability profile permits reactions with diverse aryl/heteroaryl halides under catalytic conditions. Research demonstrates its efficacy in synthesizing biaryl-substituted pyrazoles—key scaffolds for luminescent materials and bioactive molecules. Müller's work exemplifies a sequential Pd-catalyzed C3 (coupling–cyclocondensation–coupling) strategy: initial Sonogashira coupling forms an alkynone intermediate, which undergoes cyclocondensation with hydrazines, followed by Suzuki coupling using the target boronic acid. This one-pot, multi-component approach efficiently constructs complex 1,3,5-triarylpyrazoles with intensive blue luminescence (Φf up to 0.97) [9].
For antibacterial applications, derivatives synthesized via Suzuki coupling between 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide and this boronic acid exhibit potent activity against NDM-1-positive bacteria (Acinetobacter baumannii, Klebsiella pneumoniae). Molecular docking confirms enhanced binding affinity to New Delhi metallo-β-lactamase (NDM-1), validating its role in developing antimicrobial agents [5]. The boronic acid group's electrophilic character facilitates transmetalation to Pd(II) intermediates, crucial for catalytic cycle completion [6] [9].
Table 2: Exemplary Suzuki Coupling Partners and Applications
Electrophile | Catalyst System | Product Application | Yield Range |
---|---|---|---|
4-Bromobenzamide derivatives | Pd(PPh₃)₄, Na₂CO₃, Dioxane | NDM-1 inhibitors [5] | 65-89% |
2-Bromopyridines | Pd(dppf)Cl₂, K₂CO₃, THF | Luminescent pyrazoles [9] | 72-85% |
4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄ | Donor-π-Acceptor materials | 60-78% |
The inherent instability of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid toward protodeboronation and oxidation necessitates protection strategies for storage and handling. Conversion to its pinacol ester (boronic ester) significantly enhances stability. Synthetically, this is achieved by refluxing the crude boronic acid with pinacol (HOCH₂C(CH₃)₂CH₂OH) in toluene, using azeotropic water removal. The resulting crystalline solid exhibits superior shelf-life under ambient conditions [2] [8].
Pinacol esters serve dual roles:
Regeneration of the free boronic acid from the pinacol ester employs mild hydrolytic conditions: stirring with 1M HCl in THF/water (1:1) at 25°C for 2-4 hours, followed by extraction and crystallization. This step is critical for applications requiring the free boronic acid, such as metalloprotease inhibitor synthesis where the boronic acid acts as a pharmacophore [4] [6]. Analytical distinction between boronic acid and pinacol ester is confirmed by ¹¹B NMR: boronic acids show δ ~30 ppm (trigonal), while esters appear at δ ~18 ppm (tetrahedral) [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3